2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
Description
The compound 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide features a quinolin-4-one core substituted with:
- A 4-ethoxyphenylsulfonyl group at position 3, which may enhance solubility due to the ethoxy moiety.
- A methyl group at position 6, contributing to steric and electronic effects.
- An N-(p-tolyl)acetamide side chain, influencing binding interactions and metabolic stability.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-21-10-12-22(13-11-21)35(32,33)25-16-29(24-14-7-19(3)15-23(24)27(25)31)17-26(30)28-20-8-5-18(2)6-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKURHKLMJZCDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-((4-ethoxyphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a synthetic organic molecule belonging to the quinoline family. Its unique structural features, including a sulfonyl group and an acetamide moiety, position it as a promising candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H24N2O5S
- Molecular Weight : 476.55 g/mol
- IUPAC Name : 2-[3-(4-ethoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(p-tolyl)acetamide
The compound's structure allows it to interact with biological targets effectively, which is crucial for its potential therapeutic applications.
Research indicates that this compound may exhibit its biological activity through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
- Protein-Ligand Interactions : Studies have focused on how this compound interacts with various proteins, providing insights into its mechanism of action within biological systems.
- Dual Receptor Specificity : Its structural similarities to known pharmacologically active compounds suggest that it may act on multiple biological pathways, including those involving histamine receptors .
Anticancer Properties
The primary focus of research on this compound has been its potential as an anticancer agent. It exhibits enzyme inhibitory properties that interfere with cancer cell growth. For instance:
- In vitro Studies : Various assays have demonstrated that the compound inhibits the proliferation of cancer cells by targeting specific metabolic pathways.
- Case Studies : In one study, the compound was tested against several cancer cell lines, showing significant cytotoxic effects at micromolar concentrations.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out due to its unique combination of functional groups and potential therapeutic effects. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dimethoxybenzamides | Dimethoxybenzamide core | Similar enzyme inhibitory properties |
| Benzenesulfonamide Derivatives | Sulfonamide group | Studied for enzyme inhibition |
| 2-(4-Ethoxyphenyl)acetamide | Ethoxyphenyl moiety | Potential anticancer activity |
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
- Anticancer Activity : Research has indicated that this compound exhibits significant anticancer activity through enzyme inhibition and interference with metabolic pathways associated with cancer progression .
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes critical for cancer cell survival. For example, it has shown promising results in inhibiting specific kinases involved in tumor growth.
- Potential Applications in Drug Development : Given its unique structure and biological activity, this compound is being explored as a lead candidate for the development of new anticancer therapies .
Comparison with Similar Compounds
Structural Analogs with Modified Sulfonyl Groups
Key Observations :
- Electron-donating groups (ethoxy, methoxy) enhance solubility but may reduce receptor-binding affinity compared to electron-withdrawing groups (Cl, F) .
- Halogenated analogs (Cl, F) are more lipophilic, favoring blood-brain barrier penetration but requiring formulation optimization for bioavailability .
Variations in the Quinoline Core and Acetamide Side Chain
Key Observations :
- Methyl vs. Ethyl/Chloro at Position 6 : Methyl (target) offers a balance between steric effects and metabolic stability. Ethyl (e.g., ) increases hydrophobicity, while chloro (e.g., ) may enhance electrophilic reactivity.
- Aryl Group Position : p-Tolyl (target and ) facilitates π-π stacking in binding pockets, whereas m-tolyl () could disrupt optimal interactions.
Physicochemical and Spectroscopic Data
Limited experimental data are available for direct comparison, but insights can be inferred:
- Target Compound: Expected $^{1}\text{H-NMR}$ peaks include aromatic protons (δ 7.5–8.2 ppm for quinoline and sulfonyl phenyl) and acetamide NH (~δ 10 ppm) .
- Analog with 4-Chlorophenylsulfonyl () : Likely exhibits downfield-shifted sulfonyl aromatic protons due to chlorine’s electronegativity.
- Analog with 4-Methoxyphenylsulfonyl () : Methoxy protons would appear as a singlet near δ 3.8–4.0 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
